N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide
Description
N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a prop-2-ene-1 chain and a 4-ethylphenyl group. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes .
Properties
CAS No. |
61981-05-3 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-(4-ethylphenyl)prop-2-ene-1-sulfonamide |
InChI |
InChI=1S/C11H15NO2S/c1-3-9-15(13,14)12-11-7-5-10(4-2)6-8-11/h3,5-8,12H,1,4,9H2,2H3 |
InChI Key |
VCDZZXKWHSIOTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide typically involves the reaction of 4-ethylphenylamine with prop-2-ene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:
Starting Materials: 4-ethylphenylamine and prop-2-ene-1-sulfonyl chloride.
Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine or pyridine, and the solvent used is typically anhydrous dichloromethane.
Procedure: The 4-ethylphenylamine is added to a solution of prop-2-ene-1-sulfonyl chloride in dichloromethane, followed by the addition of the base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial activity.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness
N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide is unique due to its specific structural features, such as the presence of the 4-ethylphenyl group and the prop-2-ene-1 chain. These structural elements can influence its reactivity and biological activity, making it distinct from other sulfonamides .
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